molecular formula C15H13N3O4S2 B2815408 5-amino-1-tosyl-1H-pyrazol-3-yl thiophene-3-carboxylate CAS No. 2034368-95-9

5-amino-1-tosyl-1H-pyrazol-3-yl thiophene-3-carboxylate

Cat. No. B2815408
CAS RN: 2034368-95-9
M. Wt: 363.41
InChI Key: XKSIKVDIELYLQX-UHFFFAOYSA-N
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Description

The compound “5-amino-1-tosyl-1H-pyrazol-3-yl thiophene-3-carboxylate” is a heterocyclic compound. It contains a pyrazole ring, which is approximately parallel to the aromatic ring of the oxy-ethanone group and approximately perpendicular to the tolyl ring of the sulfonyl substituent .


Synthesis Analysis

The synthesis of this compound involves several synthetic strategies for the preparation of new heterocyclic compounds containing N-sulfonylamino- and N-sulfonyl moieties . The reaction was conducted of N-tosyl-pyrazole with 2-bromo-1-(4-methoxyphenyl)ethan-1-one and potassium carbonate in dry N,N-dimethylformamide at room temperature .


Molecular Structure Analysis

In the structure of the compound, the pyrazole ring is approximately parallel to the aromatic ring of the oxy-ethanone group and approximately perpendicular to the tolyl ring of the sulfonyl substituent . An extensive system of classical and ‘weak’ hydrogen bonds connects the residues to form a layer structure .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of N-tosyl-pyrazole with 2-bromo-1-(4-methoxyphenyl)ethan-1-one . This yielded an adduct for which two isomeric structures are possible, the O-alkylated or N-alkylated N-tosylpyrazoles .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Novel Schiff bases derived from 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes demonstrated excellent antimicrobial activity, showcasing the potential of such compounds in developing new antimicrobial agents (Puthran et al., 2019).

Antitumor Applications

Ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate was used as a precursor in the synthesis of various derivatives with significant effects against mouse tumor model cancer cell lines (EAC), Colon cancer (HCT-29), and Breast cancer (MCF-7) cell lines. This demonstrates its potential utility in the development of novel antitumor agents (Nassar et al., 2015).

Chemical Synthesis and Reactivity Studies

Research into the catalytic synthesis of pyrroles and pyrazines from 1,2,3-Triazoles with Isoxazoles provides insight into the reactivity and potential applications of pyrazole derivatives in synthesizing diverse heterocyclic compounds, indicating their versatility in chemical synthesis (Rostovskii et al., 2017).

Nonlinear Optical Properties

The study of functionalized thiophene-based pyrazole amides reveals significant findings in the field of materials science, particularly regarding their nonlinear optical properties and potential applications in electronic and photonic devices (Kanwal et al., 2022).

Corrosion Inhibition

Pyrazole derivatives have been explored for their potential as corrosion inhibitors, indicating their application in protecting metals from corrosion, which is vital for industrial processes and materials preservation (Dohare et al., 2017).

Future Directions

The compound is part of ongoing research into the development of new heterocyclic compounds containing N-sulfonylamino- and N-sulfonyl moieties, which have recently been shown to possess significant biological activity as novel anti-covid-19, antimicrobial and antiviral agents . Future research may focus on finding different scaffolds for use as promising future drugs .

properties

IUPAC Name

[5-amino-1-(4-methylphenyl)sulfonylpyrazol-3-yl] thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S2/c1-10-2-4-12(5-3-10)24(20,21)18-13(16)8-14(17-18)22-15(19)11-6-7-23-9-11/h2-9H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKSIKVDIELYLQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC(=N2)OC(=O)C3=CSC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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